molecular formula C15H25N5 B11730862 4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine

4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11730862
M. Wt: 275.39 g/mol
InChI Key: DHVOTBDXCAXRKL-UHFFFAOYSA-N
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Description

4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine is a complex organic compound featuring a pyrazole ring structure Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by functionalization at specific positions to introduce the desired substituents. Common reagents used in these reactions include hydrazines, aldehydes, and ketones. The reaction conditions may involve heating under reflux, use of catalysts, and specific solvents to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Addition: It can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine include other pyrazole derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:

  • 3,5-dimethyl-1H-pyrazole
  • 4-isopropyl-1H-pyrazole
  • 1-(4-methylphenyl)-1H-pyrazole

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

4-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C15H25N5/c1-10(2)19-8-12(5)15(18-19)16-7-14-9-20(11(3)4)17-13(14)6/h8-11H,7H2,1-6H3,(H,16,18)

InChI Key

DHVOTBDXCAXRKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2C)C(C)C)C(C)C

Origin of Product

United States

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